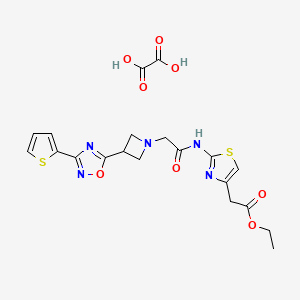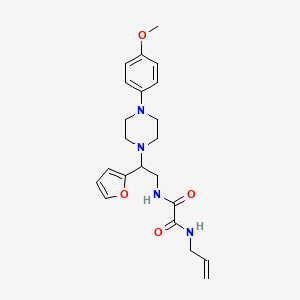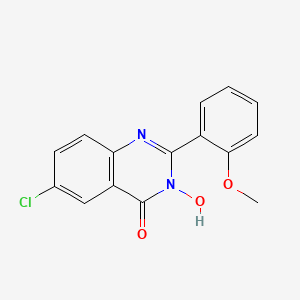
4-formyl-1H-pyrrole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-formyl-1H-pyrrole-2-carbonitrile” is a chemical compound with the empirical formula C6H4N2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of “this compound” is 120.11 . The InChI code is 1S/C6H4N2O/c7-2-6-1-5(4-9)3-8-6/h1,3-4,8H . This indicates the structural formula of the compound and how the atoms are arranged.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 120.11 . The InChI code is 1S/C6H4N2O/c7-2-6-1-5(4-9)3-8-6/h1,3-4,8H , which provides information about its molecular structure.科学的研究の応用
Synthesis and Insecticidal Activity
One significant application of pyrrole derivatives is in the synthesis of compounds with insecticidal activities. For instance, the synthesis of 2-(p-chlorophenyl) pyrrole-3-carbonitrile derivatives showed promising insecticidal activities in preliminary evaluations. This synthesis involved a Vilsmeier formylation of pyrrole-3-carbonitrile and subsequent reactions with primary amines (Xu Shang-cheng, 2004).
Anti-Inflammatory Activity
Pyrrole derivatives have been studied for their anti-inflammatory potential. One study synthesized chalcones and pyridine-3-carbonitriles with 4-formyl pyrazole and assessed their anti-inflammatory activity. Some derivatives demonstrated good activity compared to standard anti-inflammatory drugs (A. Gadhave & K. Bhagwat, 2017).
Cytotoxicity Studies
There are studies on the cytotoxicity of pyrrole-carbonitrile derivatives, like the 2-chloro-3-formylpyrido[2,1-a]isoquinoline-1-carbonitrile derivative. This compound underwent extensive structural studies and showed potential cytotoxic effects against several cancer cell lines (A. Mansour et al., 2013).
Synthesis of Tacrine Analogues
4-Amino-1H-pyrrole-3-carbonitrile derivatives were used in the synthesis of new tacrine analogues. Tacrine is a medication used in Alzheimer's treatment, and these analogues were synthesized using a one-step transformation (A. M. Salaheldin et al., 2010).
Corrosion Inhibition
Pyrrole-carbonitrile derivatives like 5-(phenylthio)-3H-pyrrole-4-carbonitriles have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. They operate by adsorbing on the metal surface and exhibit anodic type inhibition (C. Verma et al., 2015).
Insecticidal Agents Synthesis
A variety of biologically active pyrrole derivatives were synthesized for potential use as insecticidal agents. These derivatives exhibited significant insecticidal bioefficacy against the cotton leafworm, Spodoptera littoralis (A. A. Abdelhamid et al., 2022).
Safety and Hazards
“4-formyl-1H-pyrrole-2-carbonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
As the mechanism of action for “4-formyl-1H-pyrrole-2-carbonitrile” is not clearly recognized , future research could focus on elucidating this. Additionally, given the hazardous nature of the compound , further studies could also investigate safer alternatives or methods to mitigate the risks associated with its use.
特性
IUPAC Name |
4-formyl-1H-pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-2-6-1-5(4-9)3-8-6/h1,3-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCKOBMBDNOFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66832-11-9 |
Source


|
| Record name | 4-Formyl-1H-pyrrole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde](/img/structure/B2670712.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2670713.png)
![1-(2-Chloro-4-fluorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol](/img/structure/B2670714.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2670719.png)
![methyl 4-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2670720.png)
![(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride](/img/structure/B2670721.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2670722.png)
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2670724.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide](/img/no-structure.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2670730.png)

![(2,4-dimethylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2670733.png)
